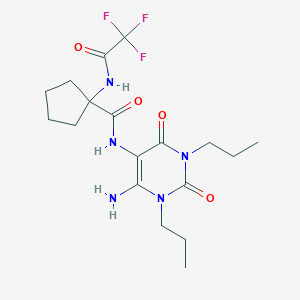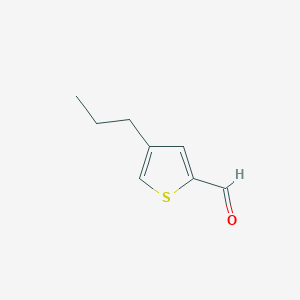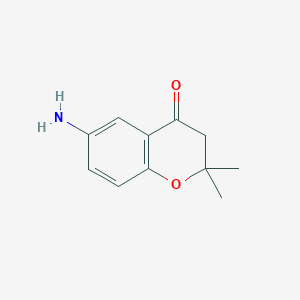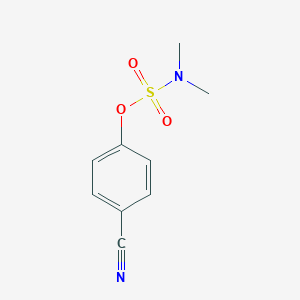![molecular formula C13H25N3O4S B064747 tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate CAS No. 178312-23-7](/img/structure/B64747.png)
tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have beneficial effects on various physiological processes.
Mécanisme D'action
Tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272 works by stimulating the activity of sGC, which is an enzyme that plays a key role in regulating various physiological processes such as blood pressure, vascular tone, and platelet aggregation. By increasing the production of cyclic guanosine monophosphate (cGMP), tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272 promotes vasodilation, reduces inflammation, and inhibits cell proliferation.
Effets Biochimiques Et Physiologiques
Tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272 has been shown to have several biochemical and physiological effects. It promotes vasodilation by relaxing smooth muscle cells in blood vessels, which leads to a decrease in blood pressure. It also inhibits platelet aggregation, which reduces the risk of blood clots. In addition, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272 has several advantages for lab experiments. It is a highly selective sGC stimulator, which means that it has minimal off-target effects. It is also relatively stable and can be easily synthesized in large quantities. However, one limitation of tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272 is that it has a short half-life, which may limit its efficacy in certain experimental settings.
Orientations Futures
There are several potential future directions for research on tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272. One area of interest is its potential therapeutic applications in cancer. Studies have shown that tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272 has anti-cancer properties and may be effective in inhibiting tumor growth. Another potential direction is the development of more potent and selective sGC stimulators that can be used in a wider range of experimental settings. Finally, research could focus on the development of more stable and long-lasting formulations of tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272 for clinical use.
Méthodes De Synthèse
Tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272 can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of tert-butyl 3-bromomethylazetidine-1-carboxylate with piperazine to form tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate. This intermediate is then reacted with methanesulfonyl chloride to form tert-butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate.
Applications De Recherche Scientifique
Tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have beneficial effects on cardiovascular diseases, pulmonary hypertension, and erectile dysfunction. In addition, it has also been studied for its potential anti-inflammatory and anti-cancer properties.
Propriétés
Numéro CAS |
178312-23-7 |
|---|---|
Nom du produit |
tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate |
Formule moléculaire |
C13H25N3O4S |
Poids moléculaire |
319.42 g/mol |
Nom IUPAC |
tert-butyl 3-(4-methylsulfonylpiperazin-1-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H25N3O4S/c1-13(2,3)20-12(17)15-9-11(10-15)14-5-7-16(8-6-14)21(4,18)19/h11H,5-10H2,1-4H3 |
Clé InChI |
KQHMCDLKYDJVSB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCN(CC2)S(=O)(=O)C |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)N2CCN(CC2)S(=O)(=O)C |
Synonymes |
3-[4-(METHYLSULFONYL)-1-PIPERAZINYL]-1-AZETIDINECARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane](/img/structure/B64685.png)



![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)



